4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde

Description

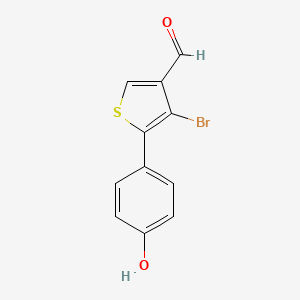

4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde is a brominated thiophene derivative featuring a hydroxyphenyl substituent at the C5 position and a carbaldehyde group at C2. This compound is commercially available for research purposes, indicating its utility in synthetic and pharmacological studies . For example, thiophene-2-carbaldehyde derivatives are synthesized by reacting brominated thiophenes with hydroxycoumarin in ethanol with piperidine catalysis . The hydroxyphenyl group may enhance biological activity, as seen in structurally related enzyme inhibitors like N-(4-hydroxyphenyl)maleimide (IC50 = 12.9 μM) .

Properties

Molecular Formula |

C11H7BrO2S |

|---|---|

Molecular Weight |

283.14 g/mol |

IUPAC Name |

4-bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde |

InChI |

InChI=1S/C11H7BrO2S/c12-10-8(5-13)6-15-11(10)7-1-3-9(14)4-2-7/h1-6,14H |

InChI Key |

RCKRRVHMHSHQJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CS2)C=O)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 5-(4-hydroxyphenyl)thiophene-3-carbaldehyde using bromine or a brominating agent under controlled conditions . Another approach is the formylation of 4-bromo-5-(4-hydroxyphenyl)thiophene using a formylating agent such as dimethylformamide (DMF) in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and formylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

Oxidation: 4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carboxylic acid.

Reduction: 4-Bromo-5-(4-hydroxyphenyl)thiophene-3-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde is an organic compound with a thiophene ring substituted with a bromine atom and a hydroxyl group on a phenyl ring. It has a molecular weight of approximately 283.14 g/mol, and its chemical formula is C11H7BrO2S. This compound is used in organic synthesis and medicinal chemistry.

Thiophene Derivatives in Organic Chemistry

Thiophene derivatives, especially those with halogen substituents, are important in organic chemistry because of their uses in material science, pharmaceuticals, and as intermediates in organic synthesis. 4-Bromothiophene-3-carbaldehyde is particularly interesting because it can be used in different reactions and as a building block for making more complex molecules.

Arylthiophene carbaldehydes made from 4-Bromothiophene-3-carbaldehyde have been studied for their biological properties. One study talks about making new compounds that showed antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities. A specific derivative was very effective against Pseudomonas aeruginosa, showing an IC50 value similar to streptomycin, a standard drug. It also had strong NO scavenging abilities.

4-Bromothiophene-3-carbaldehyde can be synthesized through bromination and nucleophilic substitution reactions. A common way to synthesize it is by brominating thiophene-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) with a catalyst like iron or a radical initiator. This reaction is done under controlled conditions to ensure the bromination occurs at the fourth position.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Signal Transduction: It may affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Key Observations:

Substitution Position : Bromine at C4 (target compound) vs. C5 (5-bromothiophene-3-carbaldehyde oxime) alters electronic distribution and steric effects, impacting reactivity. For instance, C4 bromination in thiophenes is common in materials science for tuning optoelectronic properties .

Functional Groups : The carbaldehyde group in the target compound is less reactive than the carbonyl chloride in 5-bromo-4-methoxythiophene-3-carbonyl chloride, which readily participates in nucleophilic acyl substitutions .

Hydroxyphenyl vs. This contrasts with methoxy groups, which are electron-donating but lack H-bond donors .

Biological Activity

4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a bromine atom and a hydroxyl group on the phenyl ring. The synthesis typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group at the 3-position of the thiophene ring.

Structural Formula

The structural formula can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines, including prostate and liver cancer cells. The compound's mechanism is believed to involve the inhibition of telomerase activity, which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 15.2 | Telomerase inhibition |

| SMMC-7721 (Liver) | 10.5 | Antiproliferative effects |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong efficacy compared to standard antibiotics.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 5.0 | Highly Active |

| Escherichia coli | 10.0 | Moderately Active |

| Pseudomonas aeruginosa | 12.5 | Moderately Active |

The biological activity of this compound is attributed to several mechanisms:

- Telomerase Inhibition : The compound selectively inhibits telomerase in cancer cells, leading to reduced proliferation rates .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, contributing to its antimicrobial effects .

- Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in cancer cells, further enhancing its anticancer potential .

Study 1: Anticancer Efficacy in Xenograft Models

A recent study evaluated the efficacy of this compound in xenograft models of human prostate cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Study 2: Antimicrobial Spectrum Assessment

Another investigation focused on the antimicrobial spectrum of this compound against various pathogens. The findings revealed that it effectively inhibited the growth of multiple bacterial strains, particularly those resistant to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.